molecular formula C7H17ClN2O2 B1455587 N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220037-55-7

N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1455587
CAS No.: 1220037-55-7
M. Wt: 196.67 g/mol
InChI Key: OAESLDZPQASTGK-UHFFFAOYSA-N
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Description

N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-hydroxybutyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(10)3-4-9-7(11)5-8-2;/h6,8,10H,3-5H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAESLDZPQASTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)CNC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-55-7
Record name Acetamide, N-(3-hydroxybutyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a 3-hydroxybutyl group attached to a methylaminoacetamide backbone, which is further modified by hydrochloric acid to form the hydrochloride salt. This structure is believed to influence its biological properties significantly.

Synthesis:
The synthesis typically involves the reaction of 2-aminoacetamide with 3-hydroxybutylamine in the presence of hydrochloric acid. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity and receptor interactions, leading to various physiological effects. The hydroxybutyl group enhances binding affinity to certain targets, which could be crucial for its therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that the compound may have potential antitumor properties, possibly by inducing apoptosis in cancer cells through modulation of key signaling pathways.
  • Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells against oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested: DLD1 (colon cancer) and other human cancer cell lines.
  • Mechanism Observed: Induction of multipolar spindle formation leading to aberrant mitosis, which is characteristic of cancer cells with centrosome amplification .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(3-Hydroxybutyl)-2-(methylamino)acetamide HClPotential antitumor, neuroprotective, anti-inflammatoryHydroxybutyl group enhances binding
N-(3-Hydroxybutyl)-2-piperidinecarboxamide HClAntitumor activityPiperidine ring contributes to activity
N-(3-Hydroxypropyl)-2-piperidinecarboxamide HClLess potent than hydroxybutyl variantDifferent alkyl chain reduces efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride
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N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride

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